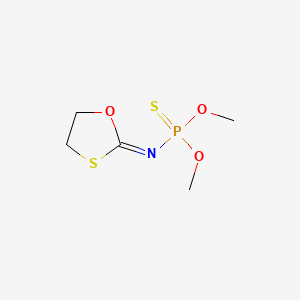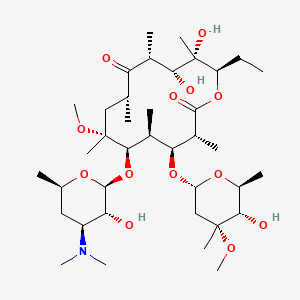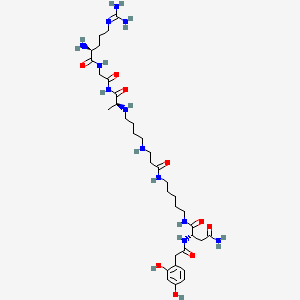
氯帕米德
描述
科学研究应用
氯帕米德具有广泛的科学研究应用,包括:
生物学: 氯帕米德用于生物学研究,以研究其对细胞过程的影响及其作为治疗剂的潜力。
医学: 氯帕米德主要用作利尿剂和降压剂,用于治疗高血压和水肿.
工业: 氯帕米德用于制药行业,用于开发利尿药物.
作用机制
氯帕米德通过抑制肾单位远端小管中的钠氯共转运蛋白发挥作用 . 这种抑制会干扰氯化钠的重吸收,导致氯化钠和水的排泄增加。 因此,氯帕米德会降低血容量和血压 .
生化分析
Biochemical Properties
Clopamide works in a similar way as the thiazide diuretics do. It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . Clopamide selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side and thus interferes with the reabsorption of sodium chloride .
Cellular Effects
The primary cellular effect of Clopamide is the inhibition of the sodium-chloride symporter in the kidneys. This inhibition interferes with the reabsorption of sodium chloride, causing an equi osmolar excretion of water along with sodium chloride . This effect on the cells of the nephron contributes to its diuretic and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of Clopamide involves its selective binding at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal side . This binding interferes with the reabsorption of sodium chloride, leading to an increase in the excretion of water along with sodium chloride .
Subcellular Localization
Given its mechanism of action, Clopamide likely localizes to the luminal side of the PCT cells in the nephron of the kidneys where it binds to the sodium-chloride symporter .
准备方法
氯帕米德的合成涉及其关键官能团的形成:哌啶环和磺酰苯酰胺基 . 合成路线通常包括以下步骤:
哌啶环的形成: 哌啶环通过一系列反应合成,涉及适当前体的环化。
磺酰苯酰胺基的连接: 磺酰苯酰胺基通过磺化和随后的酰胺化反应引入。
氯帕米德的工业生产方法涉及优化这些合成路线,以实现高收率和纯度。 严格控制反应条件,以确保有效地获得所需产物 .
化学反应分析
氯帕米德会发生各种化学反应,包括:
氧化: 氯帕米德在特定条件下可被氧化,形成相应的氧化产物。
还原: 还原反应可用于修饰氯帕米德的官能团。
取代: 氯帕米德可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。
这些反应中常用的试剂和条件包括氧化剂、还原剂和合适的溶剂。 这些反应形成的主要产物取决于所用的具体反应条件和试剂 .
相似化合物的比较
氯帕米德类似于其他噻嗪样利尿剂,如氢氯噻嗪和氯噻酮 . 氯帕米德具有独特的化学结构,具有哌啶环和磺酰苯酰胺基,这使其与其他利尿剂区分开来 . 这种独特的结构有助于其特定的药理特性和治疗应用 .
类似化合物包括:
- 氢氯噻嗪
- 氯噻酮
- 吲达帕胺
属性
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-54-4 | |
| Record name | Clopamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)










![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)


